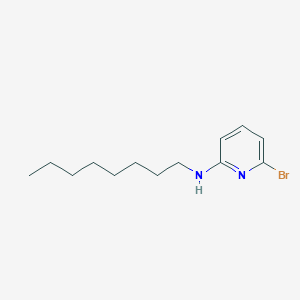

6-Bromo-N-octylpyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H21BrN2 |

|---|---|

Molecular Weight |

285.22 g/mol |

IUPAC Name |

6-bromo-N-octylpyridin-2-amine |

InChI |

InChI=1S/C13H21BrN2/c1-2-3-4-5-6-7-11-15-13-10-8-9-12(14)16-13/h8-10H,2-7,11H2,1H3,(H,15,16) |

InChI Key |

UUVXWNPJOXSOAH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCNC1=NC(=CC=C1)Br |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 6 Bromo N Octylpyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

A ¹H NMR spectrum for 6-Bromo-N-octylpyridin-2-amine would be expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the N-octyl chain. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would confirm the substitution pattern on the pyridine ring. Specifically, one would anticipate three signals in the aromatic region, likely a triplet and two doublets, characteristic of a 2,6-disubstituted pyridine. The protons of the octyl chain would appear in the aliphatic region of the spectrum, with the methylene (B1212753) group attached to the nitrogen atom showing a characteristic downfield shift due to the deshielding effect of the amine.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum would provide a count of the unique carbon environments in the molecule. For this compound, with its 13 carbon atoms, one would expect to see a corresponding number of signals, assuming no accidental overlap. The carbon atom attached to the bromine (C6) would be significantly influenced by the halogen's electronegativity and would appear at a predictable chemical shift. The carbons of the pyridine ring would resonate in the aromatic region, while the eight carbons of the octyl chain would be found in the aliphatic region.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity within the pyridine ring and along the octyl chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached, providing definitive C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is invaluable for establishing the connectivity between the octyl chain and the pyridine ring, as well as confirming the positions of the substituents on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would provide the exact mass of the molecular ion of this compound with high precision. This data is critical for confirming the elemental formula (C₁₃H₂₁BrN₂). The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks of nearly equal intensity, separated by two mass units.

Fragmentation Pattern Analysis for Structural Confirmation

Without access to the actual spectral data, the tables for ¹H NMR, ¹³C NMR, and HRMS fragmentation remain unpopulated. The scientific community would benefit from the publication of a complete spectroscopic characterization of this compound to support further research and applications of this compound.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

A theoretical FT-IR analysis of This compound would be expected to reveal characteristic absorption bands corresponding to its constituent functional groups. While experimental data is absent, a predictive analysis suggests the likely presence of the following vibrational modes:

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ would indicate the stretching vibration of the secondary amine (N-H) group. The exact position and shape of this peak could provide insights into hydrogen bonding.

C-H Stretches: Multiple peaks between 2850 cm⁻¹ and 3000 cm⁻¹ would be attributable to the symmetric and asymmetric stretching vibrations of the C-H bonds within the octyl chain and the pyridine ring.

C=N and C=C Stretches: The aromatic pyridine ring would exhibit characteristic stretching vibrations for its C=N and C=C bonds, typically appearing in the 1400-1600 cm⁻¹ region.

N-H Bend: The bending vibration of the N-H group would likely be observed in the range of 1550-1650 cm⁻¹.

C-N Stretch: The stretching vibration of the bond between the pyridine ring and the amine nitrogen would be expected in the 1250-1350 cm⁻¹ region.

C-Br Stretch: A peak corresponding to the stretching of the carbon-bromine bond would be anticipated at lower wavenumbers, generally in the 500-650 cm⁻¹ range.

Without experimental data, a definitive table of FT-IR peaks and their assignments for This compound cannot be constructed.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. An expected Raman spectrum of This compound would feature:

Aromatic Ring Vibrations: Strong signals corresponding to the breathing modes of the pyridine ring.

C-H Vibrations: Both aromatic and aliphatic C-H stretching and bending modes would be Raman active.

C-C Backbone Vibrations: Vibrations associated with the carbon-carbon single bonds of the octyl chain.

As with FT-IR, the absence of empirical research prevents the creation of a data table for the Raman spectrum of this compound.

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique could reveal crucial information about This compound , including:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the axes (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal.

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles they form, confirming the molecular connectivity and conformation.

Intermolecular Interactions: Details of how individual molecules pack together in the crystal, including potential hydrogen bonding involving the amine group and π-π stacking of the pyridine rings.

Currently, no published studies have reported the crystal structure of This compound . Consequently, no crystallographic data can be presented.

Computational and Theoretical Investigations of 6 Bromo N Octylpyridin 2 Amine

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, which are determined by the arrangement of its electrons.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. For 6-Bromo-N-octylpyridin-2-amine, a DFT analysis, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would be employed to calculate its ground state properties. This would involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, key parameters such as bond lengths, bond angles, and dihedral angles can be precisely determined. These calculated values provide a detailed picture of the molecule's architecture.

Table 1: Illustrative Ground State Geometrical Parameters for this compound Calculated by DFT

| Parameter | Bond/Atoms | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | C-Br | 1.90 Å |

| C-N (ring) | 1.34 Å | |

| N-H | 1.01 Å | |

| N-C (octyl) | 1.46 Å | |

| Bond Angle | C-N-C (ring) | 118.5° |

| H-N-C (octyl) | 115.0° |

| Dihedral Angle | C-C-N-C | 179.5° |

Reactivity and Energetic Analyses

Beyond static structure, computational methods can predict how and where a molecule is likely to react.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. For this compound, calculating the energies and visualizing the spatial distributions of the HOMO and LUMO would reveal the most probable sites for nucleophilic and electrophilic attack. The HOMO is expected to be localized primarily on the amino group and the pyridine (B92270) ring, while the LUMO would likely be distributed across the pyridine ring, particularly influenced by the electron-withdrawing bromine atom.

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound

| Parameter | Value (Illustrative) |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap (ΔE) | 4.9 eV |

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution within a molecule. It is plotted over the electron density surface, using a color scale to indicate electrostatic potential. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. For this compound, an MEP analysis would likely show negative potential around the nitrogen atom of the pyridine ring and the amino group, indicating these are sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atom of the amino group and parts of the carbon framework.

Chemical Hardness (η) : A measure of a molecule's resistance to change in its electron distribution. It is calculated as half the HOMO-LUMO gap. A harder molecule is less reactive.

Electronegativity (χ) : The power of a molecule to attract electrons.

Electrophilicity Index (ω) : A measure of a molecule's ability to act as an electrophile.

These global descriptors provide a general overview of the reactivity of this compound. Local descriptors, such as Fukui functions, could further pinpoint the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack.

Table 3: Illustrative Global Reactivity Descriptors for this compound

| Descriptor | Formula | Calculated Value (Illustrative) |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.45 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.35 eV |

| Electronegativity (χ) | -μ | 3.35 eV |

| Electrophilicity Index (ω) | μ2 / (2η) | 2.29 eV |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful tools to explore the three-dimensional arrangements of atoms in a molecule and their evolution over time. For this compound, these methods reveal a complex interplay of forces that govern its structure and dynamics.

Molecular dynamics simulations of substituted pyridine derivatives have been effectively used to understand their behavior in different environments. nih.gov These simulations can track the atomic movements over time, providing a detailed picture of the conformational changes and interactions of the molecule. For a molecule like this compound, MD simulations can elucidate the flexibility of the N-octyl chain and its interaction with the pyridine ring and surrounding solvent molecules.

The N-octyl chain of this compound exhibits significant conformational flexibility due to rotation around its carbon-carbon single bonds. This rotation is not entirely free but is hindered by energy barriers known as torsional barriers. The study of these barriers is essential for understanding the preferred conformations (rotational isomers or rotamers) of the octyl chain.

| Dihedral Angle | Conformation | Relative Energy (kJ/mol) | Barrier to Rotation (kJ/mol) |

| C-C-C-C (anti) | Extended | 0 (Reference) | ~12-16 |

| C-C-C-C (gauche) | Bent | ~3-5 | ~12-16 |

Note: The data in this table is illustrative and based on typical values for long-chain alkanes. The actual values for this compound may vary depending on the specific electronic and steric influences of the bromopyridin-amine moiety.

The presence of the bulky 6-bromopyridin-2-amine group at one end of the octyl chain can influence the rotational barriers and the population of different rotamers, especially for the bonds closest to the nitrogen atom.

The structure of this compound, featuring a polar bromopyridine head group and a nonpolar octyl tail, suggests that it is an amphiphilic molecule. Amphiphilic molecules have a tendency to self-assemble in solution to minimize the unfavorable interactions between their nonpolar parts and a polar solvent, a phenomenon known as the hydrophobic effect. sciepub.com

The intermolecular interactions driving the self-aggregation of this compound can be of various types:

Van der Waals Interactions: The nonpolar octyl chains of adjacent molecules can attract each other through these weak, short-range forces. In an aqueous environment, these interactions are the primary driver for the chains to cluster together.

π-π Stacking: The aromatic pyridine rings can stack on top of each other, an interaction that is common in aromatic systems. The strength of this interaction depends on the relative orientation of the rings.

Hydrogen Bonding: The amine group (-NH-) can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. This can lead to the formation of hydrogen-bonded dimers or larger aggregates.

Halogen Bonding: The bromine atom on the pyridine ring can participate in halogen bonding, where it acts as an electrophilic region and interacts with a nucleophilic site on an adjacent molecule, such as the nitrogen atom of another pyridine ring. acs.org

Molecular dynamics simulations and theoretical calculations can be used to study these interactions in detail. For example, Symmetry-Adapted Perturbation Theory (SAPT) can be employed to decompose the total interaction energy between two molecules into physically meaningful components like electrostatic, exchange, induction, and dispersion energies. nih.gov Studies on similar pyridine complexes have shown that the interaction energies can be significant, on the order of several kcal/mol. researchgate.net

The balance of these intermolecular forces will determine the nature of the self-assembled structures, which could include micelles, vesicles, or lamellar phases, depending on the concentration and the solvent. nih.govresearchgate.net The critical micelle concentration (CMC) is a key parameter that characterizes the onset of self-aggregation.

| Interaction Type | Contributing Moieties | Estimated Energy (kcal/mol) |

| Van der Waals | N-octyl chains | -0.5 to -1.0 per CH2 group |

| π-π Stacking | Pyridine rings | -2 to -5 |

| Hydrogen Bonding | -NH --- N(pyridine) | -3 to -7 |

| Halogen Bonding | C-Br --- N(pyridine) | -1 to -4 |

Note: The energy values are estimates based on computational studies of similar molecular systems and are provided for illustrative purposes. The actual interaction energies for this compound may differ.

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom within the pyridine ring of this compound possesses a lone pair of electrons, rendering it basic and capable of coordinating to metal centers.

1 Protonation and Basicity Studies

The basicity of the pyridine nitrogen is influenced by the electronic effects of the substituents on the ring. The amino group at the 2-position is electron-donating, which increases the electron density on the pyridine nitrogen and thus enhances its basicity compared to unsubstituted pyridine. Conversely, the bromo group at the 6-position is electron-withdrawing, which tends to decrease the basicity.

The pKa of the conjugate acid of 2-aminopyridine (B139424) is approximately 6.86. clarku.edu The presence of the N-octyl group, an alkyl group, is expected to be slightly electron-donating, which might lead to a marginal increase in basicity compared to 2-aminopyridine. However, the electron-withdrawing bromine at the 6-position will counteract this effect. Therefore, the pKa of the conjugate acid of this compound is likely to be slightly lower than that of 2-aminopyridine. Theoretical prediction methods can be employed to estimate the pKa value more accurately. blogspot.comnih.gov

Chemical Reactivity and Mechanistic Studies of 6 Bromo N Octylpyridin 2 Amine

2 Coordination to Metal Centers

The pyridine (B92270) nitrogen of 6-Bromo-N-octylpyridin-2-amine can act as a ligand, coordinating to a variety of metal centers to form metal complexes. The N-octylamino group can also participate in coordination, potentially leading to the formation of chelate complexes where the compound acts as a bidentate ligand, coordinating through both the pyridine nitrogen and the amino nitrogen.

The coordination chemistry of 2-aminopyridine (B139424) derivatives is extensive. nih.gov They are known to form stable complexes with a wide range of transition metals, including copper, zinc, iron, and palladium. blogspot.comnih.gov The formation of these complexes can be confirmed by various spectroscopic techniques such as IR and NMR, and the precise coordination geometry can be determined by single-crystal X-ray diffraction. nih.gov The steric bulk of the N-octyl group may influence the coordination geometry and the stoichiometry of the resulting metal complexes.

Reactions Involving the N-Octylamino Moiety

The N-octylamino group is a key site of reactivity in this compound, susceptible to a range of transformations.

Oxidation and Reduction Pathways

The nitrogen atom of the N-octylamino group can undergo oxidation to form various products. The oxidation of secondary amines can lead to the formation of hydroxylamines or nitrones. For instance, oxidation of secondary amines with reagents like choline (B1196258) peroxydisulfate (B1198043) has been shown to selectively produce N,N-disubstituted hydroxylamines. organic-chemistry.org In the context of this compound, this would result in the formation of N-(6-bromopyridin-2-yl)-N-octylhydroxylamine.

Tertiary amines, which can be formed from the further reaction of secondary amines, are known to be oxidized to N-oxides by reagents such as hydrogen peroxide or peroxyacids. fiveable.melibretexts.org While this compound is a secondary amine, its reactivity can be compared to similar structures. For example, the oxidation of tertiary amines is a crucial metabolic pathway for many drugs, often catalyzed by cytochrome P450 enzymes. fiveable.me

Conversely, reduction of the pyridine ring in related compounds can be achieved using reducing agents like lithium aluminum hydride. However, the N-octylamino group itself is generally resistant to reduction under standard conditions.

| Reaction Type | Reagent | Potential Product |

| Oxidation | Choline Peroxydisulfate | N-(6-bromopyridin-2-yl)-N-octylhydroxylamine |

| Oxidation (of tertiary amine analogue) | Hydrogen Peroxide | Corresponding N-oxide |

Table 1: Potential Oxidation and Reduction Reactions

α-C–H Activation and Functionalization

The octyl group attached to the nitrogen atom presents opportunities for α-C–H activation, a powerful strategy for introducing new functional groups. nih.govyoutube.com This type of reaction typically involves a transition metal catalyst that facilitates the cleavage of a C-H bond at the carbon atom adjacent to the nitrogen (the α-carbon). youtube.com The directing effect of the amino group is crucial in these transformations, guiding the catalyst to the desired position. youtube.com

For this compound, a palladium-catalyzed reaction could, for example, append an aryl group to the α-carbon of the octyl chain. nih.gov This would result in the formation of 6-bromo-N-(1-aryloctyl)pyridin-2-amine. The development of such catalytic methods provides a direct route to increase the molecular complexity of alkylamines. youtube.com

| Reaction Type | Catalyst/Reagent | Potential Product |

| α-C–H Arylation | Pd(II) catalyst, Aryl halide | 6-bromo-N-(1-aryloctyl)pyridin-2-amine |

| α-C–H Amination | Photoredox catalyst, Amine source | 6-bromo-N-(1-aminooctyl)pyridin-2-amine |

Table 2: Potential α-C–H Functionalization Reactions

Influence of Steric and Electronic Effects on Reaction Pathways

The reactivity of this compound is not solely determined by the inherent properties of the N-octylamino group but is significantly modulated by steric and electronic factors.

The bromine atom at the 6-position of the pyridine ring exerts a strong electron-withdrawing effect, which decreases the electron density of the entire ring system. This electronic effect influences the nucleophilicity of the amino nitrogen. The reduced basicity of the nitrogen atom can affect its reactivity in reactions such as N-acylation. semanticscholar.org

The steric bulk of the long octyl chain can also play a significant role in dictating reaction outcomes. nih.gov In reactions involving the pyridine ring, the octyl group can hinder the approach of reagents to the nitrogen atom or adjacent positions. Conversely, in reactions targeting the octyl chain itself, such as α-C–H activation, the pyridine ring acts as a directing group. The interplay between the steric hindrance of the octyl group and the electronic nature of the bromo-substituted pyridine ring can lead to unique selectivity in reactions. researchgate.netscielo.br For instance, in metal-catalyzed reactions, the coordination of the metal to the pyridine nitrogen can be influenced by the steric demands of the N-octyl group.

Coordination Chemistry and Ligand Design with 6 Bromo N Octylpyridin 2 Amine

Design Principles for N-Alkylaminopyridine-Based Ligands

N-Alkylaminopyridine ligands are valued for their modularity, which allows for the systematic tuning of both steric and electronic properties. The design of these ligands, including 6-Bromo-N-octylpyridin-2-amine, is guided by several key principles:

Steric Hindrance: The bulk of the substituents on the ligand framework plays a crucial role in determining the coordination geometry of the resulting metal complexes and can influence the accessibility of the metal center to substrates in catalytic reactions. The long N-octyl chain in this compound introduces significant steric bulk. This can be advantageous in promoting certain catalytic pathways by preventing the formation of undesired dimeric species or by creating a specific chiral pocket around the metal center.

Chelation: 2-Aminopyridine (B139424) derivatives can act as bidentate ligands, coordinating to a metal center through both the pyridine (B92270) nitrogen and the exocyclic amino nitrogen, forming a stable five-membered chelate ring. This chelation effect enhances the stability of the resulting metal complexes compared to their monodentate counterparts.

The interplay of these electronic and steric factors is critical in the design of N-alkylaminopyridine-based ligands for specific applications in coordination chemistry and catalysis.

Formation of Metal Complexes

Based on the known coordination chemistry of related 2-aminopyridine ligands, this compound is expected to form stable complexes with a variety of transition metals, particularly those from the late transition series such as palladium, platinum, copper, and nickel.

The primary mode of coordination for this compound is anticipated to be as a bidentate N,N'-chelating ligand. Upon deprotonation of the amino group, it can also act as a monoanionic bidentate ligand, which is a common feature for 2-aminopyridinato ligands.

Bidentate Chelation: The ligand would coordinate to a metal center via the pyridine nitrogen and the exocyclic amino nitrogen, forming a five-membered ring. This is a well-documented coordination mode for 2-aminopyridine derivatives. nih.gov

Coordination Geometries: The coordination geometry of the resulting metal complexes would depend on the metal ion, its oxidation state, and the stoichiometry of the complex. For a square planar metal like Pd(II), a 1:2 metal-to-ligand complex would likely adopt a distorted square planar geometry. For octahedral metals, various isomeric forms could exist. The bulky N-octyl group would likely influence the disposition of other ligands around the metal center.

While no specific crystal structures for metal complexes of this compound are available in the public domain, studies on related compounds provide insights. For instance, copper(II) complexes with 2-amino-5-bromopyridine (B118841) have been synthesized and structurally characterized, revealing the coordination of the pyridine and amino nitrogens to the metal center.

The stability of metal complexes is a crucial factor, particularly for their application in catalysis. The stability of complexes with this compound would be influenced by several factors:

Chelate Effect: The bidentate nature of the ligand would contribute significantly to the thermodynamic stability of its metal complexes due to the chelate effect.

Electronic Effects: The electron-withdrawing nature of the 6-bromo substituent would decrease the basicity of the pyridine nitrogen, potentially leading to a slight decrease in the metal-ligand bond strength compared to an unsubstituted analogue. However, this electronic effect can also render the metal center more electrophilic, which can be beneficial in certain catalytic reactions.

Steric Factors: The bulky N-octyl group, while potentially providing kinetic stability by sterically hindering decomposition pathways, could also introduce strain, which might slightly decrease the thermodynamic stability.

The electronic properties of the metal-ligand adducts would be a direct consequence of the ligand's electronic character. The electron-withdrawing bromo group would lead to a more electron-deficient metal center. This can be probed by techniques such as cyclic voltammetry and UV-Vis spectroscopy.

Table 1: Representative Stability Constants for Metal Complexes with 2-Aminopyridine Derivatives

| Metal Ion | Ligand | Log K1 | Log K2 | Reference |

| Cu(II) | 2-Aminopyridine | 2.54 | 2.05 | chiralen.com |

| Ni(II) | 2-Aminopyridine | 1.85 | 1.40 | chiralen.com |

| Co(II) | 2-Aminopyridine | 1.50 | 1.15 | chiralen.com |

| Zn(II) | 2-Aminopyridine | 1.25 | 1.00 | chiralen.com |

Note: This table presents typical stability constants for the parent 2-aminopyridine ligand to illustrate general trends. The actual values for this compound would be influenced by its specific substituents.

Applications in Homogeneous Catalysis

Complexes derived from N-alkylaminopyridine ligands have shown significant promise in homogeneous catalysis. The structural and electronic features of this compound make it a potentially valuable ligand for various catalytic transformations.

Palladium complexes bearing aminopyridine ligands are known to be effective catalysts for cross-coupling reactions, which are fundamental transformations in organic synthesis. datapdf.com

C-C Bond Formation (e.g., Suzuki-Miyaura Coupling): Palladium complexes of this compound could potentially catalyze the Suzuki-Miyaura coupling between aryl halides and boronic acids. The ligand's role would be to stabilize the palladium catalyst and facilitate the elementary steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. The steric bulk of the octyl group could promote the reductive elimination step, which is often rate-limiting.

C-N Bond Formation (e.g., Buchwald-Hartwig Amination): Similarly, these complexes could be active in the Buchwald-Hartwig amination for the formation of C-N bonds. nih.gov The ability of the ligand to support the catalytically active palladium species and prevent catalyst deactivation would be crucial.

C-X Bond Formation: While less common, palladium-catalyzed C-X (X = O, S, P) bond-forming reactions are also important. The electronic properties of the this compound ligand could be tuned to promote such transformations.

The substituents on the aminopyridine ligand can exert significant control over the regioselectivity and stereoselectivity of catalytic reactions.

Regioselectivity: In reactions involving unsymmetrical substrates, the steric and electronic properties of the ligand can direct the reaction to a specific site. For example, in the functionalization of substituted arenes, the bulky N-octyl group could direct the reaction to the less sterically hindered position.

Stereoselectivity: For the synthesis of chiral molecules, a chiral version of the this compound ligand could be employed. If the octyl chain were replaced with a chiral alkyl group, the resulting metal complex could create a chiral environment around the metal center, enabling enantioselective catalysis.

Table 2: Illustrative Catalytic Performance of Palladium-Aminopyridine Complexes in Cross-Coupling Reactions

| Reaction | Catalyst System | Substrates | Product | Yield (%) | Reference |

| Suzuki-Miyaura | Pd(OAc)₂ / Ligand A | Aryl bromide, Phenylboronic acid | Biphenyl derivative | 95 | datapdf.com |

| Buchwald-Hartwig | Pd₂(dba)₃ / Ligand B | Aryl chloride, Aniline | N-Phenylaniline | 88 | nih.gov |

Note: Ligands A and B are representative aminopyridine ligands. This table illustrates the potential catalytic activity of complexes derived from ligands similar to this compound.

Formation and Characterization of Extended Metal Atom Chains (EMACs)

Extended Metal Atom Chains (EMACs) represent a fascinating class of coordination compounds characterized by a linear arrangement of three or more metal atoms. These metal centers are held together by direct metal-metal bonds and are typically supported by a sheath of helical polytopic ligands. While the specific ligand This compound has not yet been explicitly reported in the literature as a supporting ligand for the formation of EMACs, the broader family of aminopyridine ligands is well-established in the construction of various multinuclear metal complexes. The principles of EMAC formation and characterization, largely derived from studies with related oligopyridylamine ligands, provide a strong framework for predicting the potential utility of this compound in this area of coordination chemistry.

The formation of EMACs is a self-assembly process driven by the coordination preferences of the metal ions and the topology of the supporting ligands. Typically, four polydentate ligands wrap around the nascent metal chain, creating a helical structure. These ligands, often oligopyridylamines, possess multiple nitrogen donor atoms that can bridge adjacent metal centers, thereby stabilizing the linear arrangement. For a ligand like this compound, its bidentate N,N'-donor capability, arising from the pyridine nitrogen and the exocyclic amino nitrogen, is a prerequisite for its potential application in forming dimeric or oligomeric metal complexes, which are the fundamental building blocks of EMACs.

The synthesis of EMACs generally involves the reaction of a metal salt with the appropriate polytopic ligand in a suitable solvent. The choice of metal is critical, with transition metals that can form metal-metal bonds, such as cobalt, nickel, copper, and iron, being common. researchgate.net The resulting EMACs are often cationic, with counter-anions occupying the axial positions at the ends of the metal chain. nih.gov The nature of these axial ligands can further influence the electronic and magnetic properties of the entire molecule.

The characterization of EMACs relies on a suite of sophisticated analytical techniques to elucidate their structure and properties. Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms, including the metal-metal bond distances and the helical twist of the ligand framework. Spectroscopic methods are also crucial for characterizing these complexes in solution and in the solid state.

A summary of common techniques used for the characterization of EMACs is presented in the table below:

| Characterization Technique | Information Obtained |

| Single-Crystal X-ray Diffraction | Provides detailed 3D molecular structure, including metal-metal and metal-ligand bond lengths and angles. Confirms the linear arrangement of metal atoms and the helical nature of the ligand wrapping. |

| UV-Vis-NIR Spectroscopy | Investigates the electronic transitions within the EMAC, including d-d transitions and metal-to-ligand or ligand-to-metal charge transfer bands. Can provide insights into the extent of metal-metal interactions. |

| Nuclear Magnetic Resonance (NMR) | Used to determine the structure of diamagnetic EMACs in solution. Paramagnetic EMACs can also be studied, providing information on the magnetic properties and ligand environment. |

| Mass Spectrometry | Confirms the molecular weight and composition of the EMAC. Fragmentation patterns can sometimes provide clues about the stability of the metal chain. |

| Cyclic Voltammetry | Probes the redox properties of the EMAC, revealing the stability of different oxidation states of the metal chain. Can indicate the degree of electronic communication between the metal centers. |

| Magnetic Susceptibility Measurements | Determines the magnetic properties of paramagnetic EMACs, such as the nature and strength of magnetic coupling between the metal ions. |

While the synthesis of EMACs supported by this compound remains a prospective area of research, the established methodologies for forming and characterizing EMACs with analogous aminopyridine ligands provide a clear roadmap for future investigations. The interplay of the electronic effects of the bromo substituent and the steric influence of the octyl group on the coordination behavior of this ligand could lead to the formation of novel EMACs with unique structural and physical properties.

Supramolecular Chemistry and Advanced Material Applications

Self-Assembly and Ordered Structures

The self-assembly of molecules into well-defined, non-covalently bonded aggregates is a cornerstone of supramolecular chemistry. For 6-Bromo-N-octylpyridin-2-amine, two primary non-covalent interactions are expected to govern its self-assembly: hydrogen bonding and π-stacking.

The 2-amino-pyridine moiety of this compound is capable of forming robust hydrogen bonds. The secondary amine (N-H) acts as a hydrogen bond donor, while the pyridinic nitrogen can act as a hydrogen bond acceptor. This donor-acceptor pairing can lead to the formation of dimeric structures or extended one-dimensional chains. In related systems, such as 2-amino-5-bromo-3-methylpyridine, extensive N-H···O and O-H···O hydrogen bonding networks have been observed in co-crystals, demonstrating the propensity of the aminopyridine scaffold to engage in these interactions. researchgate.net Similarly, studies on tripeptides containing a pyridine (B92270) ring have shown the formation of intramolecular hydrogen bonds between a pyridine nitrogen and an amide proton, which restricts the conformational mobility of the molecule. nih.gov

For this compound, intermolecular N-H···N hydrogen bonds between two molecules could lead to the formation of a stable dimeric pair. The presence of the bulky n-octyl chain and the bromine atom may sterically influence the geometry of these hydrogen bonds.

| Interaction Type | Potential Donor/Acceptor | Expected Geometry | Influence on Assembly |

| Intermolecular N-H···N | N-H of amine / Pyridinic N | Linear or near-linear | Formation of dimers or 1D chains |

| Intramolecular N-H···Br | N-H of amine / Bromine atom | Potential for weak interaction | May influence conformation |

This table presents potential hydrogen bonding interactions for this compound based on its structure and data from related compounds.

The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing bromine atom, can facilitate π-stacking interactions. These interactions, arising from the alignment of aromatic rings, are crucial in the crystal packing of many organic molecules. Theoretical studies on pyridine dimers have shown that antiparallel-displaced geometries are the most stable, with significant binding energies. researchgate.net In bromobenzene (B47551) clusters, π-stacking has also been identified as a key binding motif. acs.org

| Stacking Geometry | Interacting Moiety | Estimated Interaction Energy (kcal/mol) | Key Influencing Factors |

| Antiparallel-displaced | Pyridine rings | 2.5 - 4.5 | Dipole moment, quadrupole moment |

| Parallel-displaced | Pyridine rings | 2.0 - 3.0 | van der Waals forces |

| T-shaped | Pyridine ring and C-H bonds | 1.5 - 2.5 | Electrostatic interactions |

This table provides hypothetical interaction energies for π-stacking of this compound, extrapolated from computational studies on pyridine and bromobenzene dimers. researchgate.netacs.org

Host-Guest Chemistry

The ability of a molecule to encapsulate a guest species within its structure is a hallmark of host-guest chemistry. While this compound is not a classic macrocyclic host, its self-assembled structures could potentially create cavities or binding pockets for guest molecules.

A more direct application of host-guest chemistry involving this compound would be its use as a guest molecule for macrocyclic hosts like cyclodextrins. Cyclodextrins are toroidal-shaped oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, making them ideal for encapsulating hydrophobic molecules in aqueous solutions. usc.galnih.gov

The hydrophobic n-octyl tail of this compound would be the primary site for inclusion within a cyclodextrin (B1172386) cavity, likely β-cyclodextrin or γ-cyclodextrin, which have suitably sized cavities. The brominated pyridine head group would likely remain at the rim of the cyclodextrin, interacting with the solvent or the host's exterior. Studies on the inclusion of bipyridine derivatives in β-cyclodextrin have shown the formation of stable 1:1 host-guest complexes. researchgate.net

The encapsulation of this compound within a macrocyclic host would be expected to significantly alter its physicochemical properties. The most immediate effect would be an increase in its aqueous solubility, as the hydrophobic octyl chain is shielded from the water by the cyclodextrin's cavity. nih.gov

Furthermore, the confined environment of the host's cavity can impact the reactivity of the guest molecule. For instance, the proximity to the hydroxyl groups on the rim of the cyclodextrin could potentially catalyze certain reactions. The encapsulation can also protect the guest from degradation or unwanted side reactions in the bulk solution.

| Host Macrocycle | Likely Guest Moiety | Expected Stoichiometry | Primary Driving Force | Anticipated Effect |

| β-Cyclodextrin | n-Octyl chain | 1:1 | Hydrophobic effect | Increased aqueous solubility |

| γ-Cyclodextrin | n-Octyl chain and part of pyridine | 1:1 or 1:2 | Hydrophobic effect, van der Waals | Enhanced stability |

| Pillar researchgate.netarene | n-Octyl chain | 1:1 | Hydrophobic and C-H···π interactions | Modified photophysical properties |

This table outlines the plausible host-guest interactions between this compound and common macrocycles, based on established principles of host-guest chemistry.

Integration into Functional Materials (excluding biological or clinical use)

The self-assembly properties of this compound make it a promising building block for the bottom-up fabrication of functional organic materials. The combination of a rigid, electronically active head group and a soft, flexible tail is characteristic of molecules used in liquid crystals and organic electronics.

The ordered structures formed through hydrogen bonding and π-stacking could lead to materials with anisotropic properties. For example, the columnar stacking of the pyridine rings could create pathways for charge transport, suggesting potential applications in organic field-effect transistors (OFETs) or sensors. The long alkyl chains would contribute to the processability and solubility of the material in organic solvents, facilitating device fabrication.

Furthermore, the bromo- and amino-substituents on the pyridine ring serve as functional handles for further chemical modification. The bromine atom, for instance, can be used in cross-coupling reactions to create more extended π-conjugated systems, thereby tuning the electronic and optical properties of the resulting materials. This synthetic versatility allows for the rational design of materials with tailored functionalities for applications in areas such as organic photovoltaics or light-emitting diodes. The self-assembly of similar molecules, like 2,2'-dipyrimidyl disulfides on gold surfaces, has been shown to form highly ordered monolayers, indicating the potential for creating well-defined interfaces in electronic devices. researchgate.net

Building Block for Polymer Synthesis

The presence of a bromine atom and a secondary amine group on the pyridine ring makes this compound a promising monomer for the synthesis of novel polymers through various polymerization techniques. The bromo-substituent can participate in cross-coupling reactions, while the aminopyridine unit offers sites for coordination and further functionalization.

Research on related 2-aminopyridine (B139424) derivatives has demonstrated their capability to form polymers with interesting properties. For instance, poly(2-aminopyridine) has been synthesized via electrochemical methods, resulting in a polymer with a head-to-tail structure. researchgate.net Such polymers exhibit redox activity, indicating their potential for applications in batteries and modified electrodes. researchgate.net The synthesis of polymers from 2-aminopyridine derivatives can also be achieved through other methods, such as Ru-catalyzed [2+2+2] cycloaddition, which allows for the creation of complex nitrogen-containing heterocyclic structures within the polymer backbone. researchgate.net

The N-octyl group in this compound is expected to enhance the solubility of the resulting polymers in organic solvents, a crucial factor for their processability into thin films and other material forms. Furthermore, the pyridine nitrogen and the secondary amine can act as coordination sites for metal ions, leading to the formation of metallopolymers with unique catalytic, magnetic, or optical properties. The synthesis of triazine-based benzoxazine (B1645224) monomers from aminopyridine precursors highlights the versatility of these building blocks in creating thermosetting polymers with high thermal stability. acs.org

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Reactive Site(s) on Monomer | Potential Polymer Properties |

| Cross-Coupling (e.g., Suzuki, Stille) | C-Br bond | Conjugated polymers for electronics |

| Buchwald-Hartwig Amination | C-Br bond and N-H group | Coordination polymers, functional materials |

| Oxidative Polymerization | N-H group and aromatic ring | Redox-active polymers |

| Ring-Opening Polymerization (of derived monomers) | N/A | Thermally stable polymers |

Precursor for Optoelectronic Materials

Derivatives of 2-aminopyridine are increasingly recognized for their promising optical and electronic properties, making them attractive candidates for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) materials. tandfonline.comimanagerpublications.com The electronic characteristics of these molecules can be fine-tuned through chemical modification, a principle that suggests this compound could serve as a valuable precursor in this field.

The 2-aminopyridine core can act as an effective fluorophore, and its emission properties can be modulated by the introduction of different substituents. researchgate.netbeilstein-journals.org The interplay between the electron-donating amino group and the electron-withdrawing pyridine ring can lead to intramolecular charge transfer (ICT) characteristics, which are often associated with desirable photophysical behaviors like large Stokes shifts and solvatochromism. sciforum.net In the case of this compound, the bromo-substituent, being an electron-withdrawing group, could further influence the ICT character and the resulting emission color and efficiency.

Studies on multicomponent materials containing 2-aminopyridine derivatives have shown that these compounds can exhibit significant birefringence and second-harmonic generation (SHG) efficiency, properties that are crucial for applications in optoelectronics. acs.org Furthermore, Schiff base compounds derived from 2-aminopyridines are being investigated for their potential in optoelectronics and photonics due to their fluorescent properties. tandfonline.com The synthesis of 2,6-bis(2-anilinoethynyl)pyridine scaffolds has yielded materials with tunable fluorescence, underscoring the potential of substituted pyridines in creating novel luminogens. nih.gov While direct synthesis of optoelectronic materials from this compound has yet to be extensively reported, its structural features strongly suggest its utility as a building block for creating new organic semiconductors, emitters, or host materials for OLEDs. scispace.com

Table 2: Potential Optoelectronic Applications of Materials Derived from this compound

| Application | Role of the Derived Material | Relevant Properties |

| Organic Light-Emitting Diodes (OLEDs) | Emitter, Host Material, or Hole Transport Layer | High fluorescence quantum yield, tunable emission, good charge carrier mobility |

| Nonlinear Optics (NLO) | NLO Chromophore | Large second-order or third-order optical nonlinearities |

| Fluorescent Probes | Sensing and Imaging | High sensitivity and selectivity, large Stokes shift |

Role in Sensing or Recognition Platforms

The ability of the 2-aminopyridine scaffold to engage in hydrogen bonding and coordinate with metal ions makes it an excellent platform for the design of chemical sensors. researchgate.net The nitrogen atom of the pyridine ring and the amino group can act as binding sites for various analytes, leading to a detectable change in the molecule's optical or electrochemical properties.

Fluorescent chemosensors based on 2-aminopyridine derivatives have been developed for the selective detection of metal ions such as Fe³⁺ and Hg²⁺. researchgate.net The binding of the metal ion to the sensor molecule can cause a change in the fluorescence intensity, either through quenching ('switch-off') or enhancement ('switch-on'), allowing for the quantification of the analyte. researchgate.net The design of these sensors often involves creating a system where the analyte interacts with a specific binding pocket, and this interaction perturbs the electronic structure of the fluorophore.

In this compound, the aminopyridine unit provides the core recognition site. The N-octyl chain can create a specific microenvironment around the binding site, potentially influencing the selectivity of the sensor. Moreover, the bromo-substituent offers a handle for further functionalization, allowing for the attachment of other recognition units or for immobilization onto a solid support. The development of pyridine-based fluorescent chemosensors for copper ions further illustrates the versatility of this heterocyclic system in molecular recognition. researchgate.netnih.gov While the direct application of this compound as a sensor has not been detailed, its structural components suggest a strong potential for its use in the development of new sensing and recognition platforms for a variety of analytes, including metal ions and small organic molecules. researchgate.netnih.gov

Table 3: Potential Sensing Applications for this compound-Based Platforms

| Analyte Type | Sensing Mechanism | Potential Signal Output |

| Metal Ions (e.g., Cu²⁺, Fe³⁺, Hg²⁺) | Coordination with aminopyridine moiety | Fluorescence quenching or enhancement, colorimetric change |

| Anions | Hydrogen bonding with N-H group | Change in absorption or emission spectra |

| Small Organic Molecules | Host-guest interactions | Perturbation of the electronic properties of the pyridine ring |

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Future research will undoubtedly focus on optimizing the synthesis of 6-Bromo-N-octylpyridin-2-amine and its derivatives. While methods for the synthesis of similar 2-bromo-6-alkylaminopyridines have been developed, often involving high-pressure and high-temperature reactions of 2,6-dibromopyridine (B144722) with the corresponding alkylamine, these can be energy-intensive and may lack selectivity. hoffmanchemicals.combldpharm.com

A key area of future work will be the development of more efficient and selective synthetic methodologies. This could involve exploring alternative starting materials and reagents, such as the use of amine hydrobromides and alkyl bromides under controlled basic conditions to achieve selective monoalkylation. researchgate.net Investigating milder reaction conditions, perhaps through the use of novel catalysts or microwave-assisted synthesis, could lead to higher yields, reduced byproducts, and a more environmentally benign process. Furthermore, developing stereoselective synthetic routes to introduce chiral centers into the octyl chain or other parts of the molecule could open up new avenues for its application in asymmetric catalysis and chiral materials.

Exploration of New Catalytic Transformations

The presence of both a bromine atom and a nitrogen-containing pyridine (B92270) ring makes this compound a prime candidate for a variety of catalytic applications. The pyridine nitrogen can act as a ligand for metal centers, while the bromo-substituent provides a reactive handle for cross-coupling reactions.

Future research is expected to explore the use of this compound as a ligand in transition metal catalysis. Palladium(II) complexes with pyridine-based ligands have demonstrated high catalytic activity in crucial carbon-carbon bond-forming reactions like the Suzuki-Miyaura and Heck cross-coupling reactions. nih.govresearchgate.net Investigating the coordination chemistry of this compound with palladium and other transition metals, and evaluating the catalytic activity of the resulting complexes, is a logical next step. The electronic and steric properties imparted by the bromo and N-octyl substituents could lead to catalysts with unique reactivity and selectivity. nih.govdntb.gov.ua

Moreover, the compound itself can serve as a substrate in catalytic reactions. Palladium-catalyzed amination reactions of related 6-bromopurine (B104554) nucleosides have been shown to be effective. rsc.org Similar strategies could be employed to further functionalize the 6-position of the pyridine ring, leading to a diverse library of new compounds with potentially interesting biological or material properties.

Advanced Characterization Techniques for In-Situ Mechanistic Studies

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and application. While standard characterization techniques such as NMR, IR, and mass spectrometry are essential for confirming the structure of new compounds, future research will benefit from the application of more advanced, in-situ techniques.

For instance, employing techniques like reaction-progress kinetic analysis using in-situ IR or NMR spectroscopy can provide real-time data on reaction rates and the formation of intermediates. This would be particularly valuable for optimizing novel synthetic routes and for understanding the mechanism of catalytic cycles where this compound acts as a ligand or substrate. For solid-state applications, techniques like solid-state NMR and X-ray crystallography will be vital for understanding the packing and intermolecular interactions in supramolecular assemblies. nih.gov

Computational Design and Predictive Modeling for Structure-Reactivity Relationships

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules like this compound, thereby guiding experimental efforts. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to understand the electronic structure, conformational preferences, and spectroscopic properties of this molecule and its derivatives. rsc.orgacs.org

Future computational studies could focus on several key areas:

Modeling Reaction Mechanisms: DFT calculations can be used to elucidate the transition states and reaction pathways for its synthesis and catalytic transformations. This can help in understanding the factors that control selectivity and in designing more efficient reaction conditions.

Predicting Spectroscopic Properties: Computational methods can aid in the interpretation of experimental spectra (e.g., NMR, UV-Vis) and predict the properties of yet-to-be-synthesized derivatives. nih.gov

Structure-Property Relationships: By systematically modifying the structure of this compound in silico (e.g., changing the alkyl chain length, or the substituent at the 6-position), it is possible to build models that correlate its structure with desired properties, such as catalytic activity or absorption wavelength. This predictive capability can significantly accelerate the discovery of new functional molecules.

Expansion of Supramolecular Assemblies and Smart Material Systems

The ability of the 2-aminopyridine (B139424) moiety to form hydrogen bonds, coupled with the potential for π-π stacking interactions of the pyridine ring, makes this compound an attractive building block for supramolecular chemistry and the development of "smart" materials.

Future research is anticipated to explore the self-assembly of this molecule and its derivatives into well-defined supramolecular structures. The interplay of hydrogen bonding, halogen bonding (involving the bromine atom), and van der Waals interactions (from the octyl chain) could lead to the formation of interesting tapes, sheets, or other complex architectures. nih.gov

Furthermore, incorporating this compound into polymeric structures could lead to the development of smart materials with tunable properties. For instance, polymers with aminopyridine side chains can exhibit thermoresponsive behavior in solution, with properties that change at a lower or upper critical solution temperature (LCST/UCST). rsc.orgresearchgate.net The hydrophobic octyl chain and the polar aminopyridine headgroup of this compound are ideal for creating amphiphilic structures that could self-assemble into micelles or vesicles with potential applications in drug delivery or sensing. Additionally, the bromo-substituent could be exploited to create photochromic materials, where the material changes color in response to light, by coupling it to photo-switchable molecules. rsc.orgacs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Bromo-N-octylpyridin-2-amine, and how do reaction conditions affect yield?

- Methodology : The compound is typically synthesized via bromination of the parent pyridine derivative. A common approach involves using N-bromosuccinimide (NBS) as a brominating agent in solvents like acetonitrile or dichloromethane under controlled temperatures (0–25°C). The octylamine group is introduced via nucleophilic substitution or Buchwald-Hartwig amination. Purification is achieved through recrystallization or column chromatography .

- Critical Factors : Excess brominating agents, reaction time, and solvent polarity significantly influence regioselectivity and yield. For example, prolonged reaction times may lead to over-bromination, while polar aprotic solvents enhance reaction efficiency .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Techniques :

- NMR Spectroscopy : H and C NMR confirm substitution patterns and alkyl chain integration.

- Mass Spectrometry (ESI-MS) : Validates molecular weight and bromine isotope patterns .

- X-ray Crystallography : Resolves crystal packing and steric effects of the octyl group, often using SHELX software for refinement .

Q. How does the octyl substituent influence the compound's solubility and reactivity compared to shorter alkyl chains?

- Physicochemical Impact : The octyl group increases lipophilicity, enhancing solubility in non-polar solvents but reducing aqueous solubility. Steric hindrance from the long alkyl chain may slow nucleophilic substitution reactions, necessitating optimized conditions (e.g., elevated temperatures or bulky bases) .

Advanced Research Questions

Q. How can contradictions in crystallographic data between refinement programs (e.g., SHELXL vs. Olex2) be resolved?

- Strategies :

- Cross-validate using multiple software packages (e.g., SHELXL for refinement and PLATON for validation).

- Compare geometric parameters (bond lengths, angles) with similar structures in the Cambridge Structural Database.

- Integrate spectroscopic data (NMR, IR) to confirm functional group orientations .

Q. What strategies optimize regioselective bromination in pyridine derivatives like this compound?

- Approaches :

- Use directing groups (e.g., amino or methyl groups) to control bromine placement.

- Catalysts like FeBr or AlBr enhance selectivity for the 6-position.

- Microwave-assisted synthesis improves reaction speed and reduces byproducts .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methods :

- Density Functional Theory (DFT) calculates electron density maps to identify reactive sites.

- Molecular docking simulations assess steric and electronic compatibility with catalysts (e.g., Pd for Suzuki-Miyaura couplings).

- Transition state modeling identifies energy barriers for reaction optimization .

Q. What troubleshooting steps address low yields in the amination step during synthesis?

- Solutions :

- Ensure anhydrous conditions to prevent hydrolysis of intermediates.

- Use palladium catalysts (e.g., Pd(dba)) with ligands like Xantphos for efficient C–N bond formation.

- Screen bases (e.g., CsCO) to deprotonate the amine and accelerate coupling .

Q. How does steric hindrance from the octyl group affect catalytic cycles in metal-mediated reactions?

- Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.